3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
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Overview
Description
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with nitro and methyl groups, and a benzoic acid moiety
Scientific Research Applications
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dimethylpyrazole to introduce the nitro group. This is followed by alkylation to attach the benzoic acid moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-aminopyrazol-1-ylmethyl)-benzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)propanoic acid
- 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid has a unique combination of functional groups that confer distinct chemical properties and reactivity. This makes it particularly valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKZCGLFVALIHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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